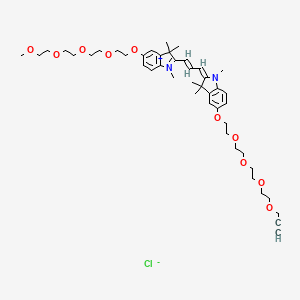
N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3
カタログ番号:
B1193253
分子量:
829.5 g/mol
InChIキー:
QGHYDHVFAUHMTA-UHFFFAOYSA-M
注意:
研究専用です。人間または獣医用ではありません。
説明
N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 is a PEG derivative containing cyanine dye with excitation/emission maximum 555/570 nm and an alkyne group, which enables copper-catalyzed Click Chemistry. The hydophilic PEG spacer increases solubility in aqueous media.
特性
分子式 |
C45H65ClN2O10 |
|---|---|
分子量 |
829.5 g/mol |
IUPAC名 |
(2E)-2-[(E)-3-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole chloride |
InChI |
InChI=1S/C45H65N2O10.ClH/c1-9-17-49-20-21-51-24-25-53-27-29-55-31-33-57-37-14-16-41-39(35-37)45(4,5)43(47(41)7)12-10-11-42-44(2,3)38-34-36(13-15-40(38)46(42)6)56-32-30-54-28-26-52-23-22-50-19-18-48-8;/h1,10-16,34-35H,17-33H2,2-8H3;1H/q+1;/p-1 |
InChIキー |
QGHYDHVFAUHMTA-UHFFFAOYSA-M |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO, DMF, DCM, Water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 |
製品の起源 |
United States |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


